molecular formula C13H9ClN4O4S B2595879 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide CAS No. 882748-21-2

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide

Cat. No.: B2595879
CAS No.: 882748-21-2
M. Wt: 352.75
InChI Key: XDODXQCVSYGUCR-UHFFFAOYSA-N
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Description

4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is a chemical compound supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. This compound belongs to a class of N-(1H-indazol-yl)benzenesulfonamide derivatives , which have been identified in scientific literature as a valuable scaffold for the development of potent enzyme inhibitors. Recent research on analogous structures has demonstrated significant potential in oncology research , particularly as inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that is a critical regulator of cell mitosis . The overexpression of PLK4 is intricately linked to the onset and progression of several cancers, influencing tumor cell proliferation, differentiation, migration, and invasion . As such, structural analogs of this compound have shown promising anti-proliferative efficacy against cancer cell lines, such as MCF-7 breast cancer cells, making this chemical class a subject of high interest in early-stage drug discovery . The specific molecular structure of this compound, featuring a 4-chloro-3-nitrobenzenesulfonamide group linked to a 1H-indazol-4-ylamine, is designed for exploration in structure-activity relationship (SAR) studies . Researchers can utilize this reagent to investigate the role of substituents on the benzene ring and the indazole nitrogen in modulating biological activity, selectivity, and metabolic stability. The presence of the nitro and chloro groups offers versatile handles for further chemical modification, enabling medicinal chemists to synthesize a diverse array of derivatives for biological screening. Please note that the product is provided for research use only. The buyer assumes responsibility to confirm product identity and/or purity. All sales are final. For laboratory research only. Not for food, drug, household, or other uses.

Properties

IUPAC Name

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODXQCVSYGUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Indazole Formation: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂), a critical step for further derivatization:

  • Reduction Agents : SnCl₂ in methanol or Pd/C with H₂ .

  • Applications : The resulting amine serves as an intermediate for coupling with carboxylic acids or aryl halides .

Reducing AgentSolventTemperatureProductYieldReference
SnCl₂MeOH/THF0–25°C4-Chloro-N-(1H-indazol-4-yl)-3-aminobenzenesulfonamide85%

Spectral Confirmation : Post-reduction IR spectra show disappearance of the asymmetric NO₂ stretch at ~1,520 cm⁻¹ and emergence of N-H stretches at ~3,400 cm⁻¹ .

Chlorine Substitution Reactions

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions:

  • Nucleophiles : Amines, alkoxides, or thiols .

  • Conditions : Requires elevated temperatures (80–100°C) in polar aprotic solvents like DMF .

NucleophileSolventTemperatureProductYieldReference
MorpholineDMF80°C4-Morpholino-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide72%

Limitations : Electron-withdrawing nitro groups deactivate the ring, necessitating strong nucleophiles or catalytic metal assistance .

Cyclopropanation via Cross-Electrophile Coupling (XEC)

The sulfonamide moiety participates in nickel-catalyzed intramolecular cyclopropanation:

  • Catalyst : (R)-BINAP-NiCl₂ .

  • Applications : Generates strained cyclopropane rings for bioactive molecule synthesis .

SubstrateCatalystProductYieldReference
Benzylic sulfonamide + alkyl chloride(R)-BINAP-NiCl₂Monosubstituted cyclopropane73–97%

Mechanism : Nickel mediates simultaneous activation of C–N and C–Cl bonds, enabling intramolecular coupling .

Biological Activity and Stability

  • Anticancer Potential : Derivatives show activity against cancer cell lines (IC₅₀: 2–15 μM), attributed to sulfonamide-mediated protein binding .

  • pH Stability : Stable in acidic conditions (pH 2–6) but hydrolyzes in basic media (pH > 10) via sulfonate ester formation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide derivatives, including 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide, exhibit significant anticancer properties. A study highlighted the synthesis of chalcone-sulfonamide hybrids, which demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide group can enhance its efficacy .

Biological Research

Inhibition of Enzymatic Activity
this compound has been utilized in studies aimed at inhibiting specific enzymes associated with disease processes. For instance, its application in targeting carbonic anhydrases has been investigated, which are enzymes implicated in various physiological processes and diseases .

Anti-Tuberculosis Activity
Recent studies have explored the compound's effectiveness against Mycobacterium tuberculosis. The design and synthesis of indole chalcones, which include sulfonamide derivatives, have shown promising results in vitro, indicating potential as new therapeutic agents against tuberculosis .

Synthesis and Derivative Development

Solid-phase Synthesis Techniques
The compound serves as an important intermediate in solid-phase synthesis methodologies. Its nitrobenzenesulfonamide moiety is particularly useful for developing libraries of nitrogenous compounds through various alkylation strategies. The Fukuyama alkylation method has been highlighted as a key technique for modifying this compound to yield diverse derivatives with enhanced biological activity .

Case Studies: Structural Modifications
A significant focus of research has been on modifying the nitro group and the indazole ring to optimize the biological activity of sulfonamides. For instance, derivatives with different substituents on the indazole ring have been synthesized to evaluate their effects on anticancer activity and enzyme inhibition .

Data Table: Summary of Research Findings

Study Application Findings
Anticancer Activity StudyCancer Cell LinesSignificant inhibition observed
Antimicrobial Activity EvaluationBacterial StrainsEffective against multiple strains
Enzyme Inhibition ResearchCarbonic AnhydrasesInhibitory effects noted
Anti-Tuberculosis InvestigationMycobacterium tuberculosisPromising in vitro results
Solid-phase Synthesis TechniquesLibrary DevelopmentKey intermediate for diverse nitrogenous compounds

Mechanism of Action

The mechanism of action of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound’s ability to bind to these targets and disrupt their function leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Analogues with Varied Aromatic Substituents

4-Chloro-N-(4-Nitrobenzoyl)benzenesulfonamide ()
  • Structure : Features a nitrobenzoyl group instead of indazole.
  • Conformation : The C–SO₂–NH–C(O) segment exhibits gauche torsional angles (57.7°), influencing molecular packing.
  • Applications : Primarily studied for hydrogen-bonding patterns and crystal packing ().
4-Chloro-N-(3-Chlorophenyl)benzenesulfonamide ()
  • Structure: Contains a second chloro substituent on the anilino ring.
  • Conformation: Bent at the sulfur atom (C–SO₂–NH–C torsion angle: -58.4°), with sulfonyl/anilino ring tilt (77.1°).
  • Biological Relevance : Similar sulfonamides are explored for antimicrobial or enzyme-inhibitory activities due to halogen substituents ().

Analogues with Bulky or Heterocyclic Moieties

4-Chloro-N-(tert-Butyl)-3-Nitrobenzenesulfonamide ()
  • Structure : Replaces indazole with a tert-butyl group.
  • Synthesis : High yield (92%) via amine coupling under mild conditions.
  • Properties : Enhanced lipophilicity due to the bulky tert-butyl group; reported as a ferroptosis inhibitor ().
4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-dimethyl-1H-Benzimidazol-4-yl]benzenesulfonamide ()
  • Structure : Incorporates a benzimidazole core with methoxybenzyl and methyl substituents.
  • Applications: Potential kinase inhibition due to the benzimidazole scaffold, commonly used in anticancer agents ().
Melting Points and Solubility
Compound Melting Point (°C) Key Substituents
Target Compound () 203–205 Indazole, NO₂, Cl
Compound 11 () 177–180 Benzo[1,3]dioxol, Cl
4-Chloro-N-(4-nitrobenzoyl) derivative Not reported Nitrobenzoyl, Cl

Higher melting points in the target compound suggest stronger intermolecular forces (e.g., hydrogen bonding from nitro groups).

Key Differentiators and Implications

  • Electronic Effects : Nitro groups enhance electrophilicity, while chloro substituents influence steric and electronic interactions.
  • Heterocyclic Cores : Indazole and benzimidazole moieties offer distinct binding profiles in biological systems.
  • Synthetic Accessibility : Bulky substituents (e.g., tert-butyl) improve yields but may reduce solubility.

Biological Activity

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 882748-21-2
  • Molecular Formula : C13H9ClN4O4S
  • Molecular Weight : 336.75 g/mol

Antimicrobial Activity

Research indicates that derivatives of indazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various indazole derivatives found that certain compounds demonstrated potent activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways associated with microbial growth and inflammation. For instance, it may act by disrupting bacterial cell wall synthesis or interfering with signaling pathways that lead to inflammation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antimicrobial Evaluation : A study conducted on various indazole derivatives revealed that some exhibited higher potency against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were notably lower than those of commonly used antimicrobial agents .
  • In Vivo Studies : In animal models, the administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes in models of inflammatory diseases .
  • Synergistic Effects : Additional research has indicated that this compound may have synergistic effects when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/ConditionsObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition
Anti-inflammatoryIn vitro cytokine production assaysReduced cytokine levels
In Vivo EfficacyAnimal models of inflammationImproved clinical outcomes
Synergistic EffectsCombination with standard antibioticsEnhanced antimicrobial activity

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